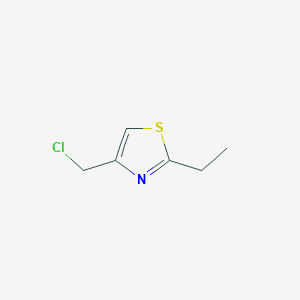

4-(Chloromethyl)-2-ethyl-1,3-thiazole

Overview

Description

4-(Chloromethyl)-2-ethyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 4-position and an ethyl group at the 2-position. Its hydrochloride salt form (CAS: 40516-60-7) is commonly used in synthetic chemistry for further derivatization . The molecular formula is C₆H₈ClNS·HCl (MW: 202.71 g/mol). The chloromethyl group enhances electrophilic reactivity, making it a versatile intermediate for nucleophilic substitution reactions, while the ethyl group contributes to lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole typically involves the chloromethylation of 2-ethyl-1,3-thiazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under acidic conditions and at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethyl-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Dechlorinated thiazole derivatives or modified thiazole rings.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2-ethyl-1,3-thiazole serves as a versatile building block for the synthesis of pharmaceutical agents. Its structural features allow it to be modified into various derivatives that exhibit biological activity against pathogens and cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The compound's mechanism of action involves disrupting microbial cell wall synthesis and interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy

- A study reported that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, indicating potent antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies showing its ability to induce apoptosis in cancer cells. Preliminary findings suggest that it activates caspases and modulates apoptotic pathways.

Research Findings

- In a screening assay for compounds affecting cancer cell viability, this compound displayed IC50 values ranging from 10 to 25 µM across different cancer cell lines, demonstrating promising anticancer activity .

Industrial Applications

Beyond its medicinal uses, this compound is employed as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds. Its unique chemical structure allows for the development of new formulations with enhanced efficacy in pest control.

Comparative Analysis with Thiazole Derivatives

To better understand the unique properties of this compound, it is beneficial to compare it with other thiazole derivatives regarding their biological activities:

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| Ethyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylate | Lacks butylamino group | Higher than target compound | Moderate |

| Ethyl 2-(methylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate | Contains methyl instead of butyl | Comparable | Lower |

| Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate | Lacks chloromethyl group | Lower | Higher |

This table highlights how specific structural features contribute to the enhanced biological activities observed in this compound compared to its derivatives .

Future Directions in Research

The ongoing exploration of thiazole derivatives continues to reveal new therapeutic potentials. Researchers are focusing on optimizing the structure of compounds like this compound to enhance their efficacy and specificity against various biological targets.

Keywords for Further Research

- Antimicrobial

- Anticancer

- Agrochemicals

- Drug Design

- Heterocyclic Chemistry

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The thiazole ring can also interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Substituent Effects on Structure and Reactivity

Alkyl vs. Aryl Substituents

- 2-Ethyl vs. 2-Methyl Derivatives: 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride (CAS: 77470-53-2, MW: 184.08 g/mol) has a methyl group instead of ethyl. The shorter alkyl chain reduces steric hindrance and slightly lowers lipophilicity compared to the ethyl analog . 4-(Chloromethyl)-2-ethyl-1,3-thiazole’s ethyl group increases molecular weight (202.71 g/mol vs.

2-Phenyl Derivatives :

Halogen Position and Type

- 4-Chloromethyl vs. 5-Chloromethyl Isomers: 5-(Chloromethyl)-2-ethyl-1,3-thiazole (CAS: 861204-96-8, MW: 161.65 g/mol) shifts the chloromethyl group to the 5-position. Halogen type (e.g., chloro vs.

Antimicrobial Activity

- 2-Ethyl Derivatives: A 2-ethyl-1,3-thiazole derivative exhibited moderate antimicrobial activity (MIC: 200 μg/mL) against S. aureus, E. coli, and A. niger.

- 2-Phenyl Derivatives :

- Chlorosubstituted Thiazoles: 5-(2'-Hydroxy-3',5'-dichlorophenyl)-4-(4'-chlorobenzyl)-2-amino-1,3-thiazole demonstrated pronounced antibacterial effects, highlighting the synergy between chlorinated aryl groups and the thiazole core .

Reactivity in Drug Design

- The chloromethyl group in This compound facilitates functionalization. For example, it can react with amines or thiols to form Schiff bases or thioethers, which are common in antimicrobial agents (e.g., thiazole-Schiff base hybrids in ) .

Physicochemical Properties

Biological Activity

4-(Chloromethyl)-2-ethyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 161.65 g/mol. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| Escherichia coli | 0.23 mg/mL | 0.47 mg/mL |

| Salmonella Typhimurium | 0.23 mg/mL | 0.47 mg/mL |

The compound showed the highest sensitivity against Bacillus cereus, while Escherichia coli displayed resistance . These findings suggest its potential utility in developing new antimicrobial agents.

2. Anticancer Activity

Preliminary studies have indicated that this compound possesses cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated alongside other thiazole derivatives for its antiproliferative activity against melanoma and prostate cancer cells. Compounds structurally related to thiazoles have shown IC50 values in the low nanomolar range, indicating strong anticancer potential .

While specific mechanisms for this compound are not fully elucidated, thiazole compounds generally exhibit their biological effects through interactions with various biological macromolecules such as enzymes and receptors involved in cellular signaling pathways . The chloromethyl group may facilitate nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Case Study: Antimicrobial Evaluation

In a recent study published in the MDPI journal, several thiazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds similar to this compound demonstrated promising results against fungal pathogens such as Trichophyton viride and Candida albicans, with MIC values significantly lower than standard antifungal agents like ketoconazole .

Case Study: Structure-Activity Relationship (SAR)

Another study explored the SAR of thiazole derivatives to optimize their anticancer properties. Modifications at various positions on the thiazole ring were systematically evaluated to enhance potency while reducing toxicity . This approach underscores the importance of structural variations in developing effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-(Chloromethyl)-2-ethyl-1,3-thiazole?

Basic Research Focus

The synthesis of this compound typically involves Hantzsch condensation or nucleophilic substitution reactions. For example, thiazole derivatives can be synthesized via refluxing thioamides with α-haloketones in ethanol or DMSO under catalytic conditions (e.g., acetic acid or Cu(I)) . Key steps include:

- Reaction Optimization : Use of polar aprotic solvents (e.g., DMSO) to enhance reaction rates and yields (65–85% reported) .

- Purification : Crystallization with ethanol/water mixtures to isolate high-purity products .

Characterization :

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., δ 4.2–4.5 ppm for CH2Cl groups) .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N/S percentages .

| Key Data | Example Values | Source |

|---|---|---|

| Melting Point | 166–168°C | |

| IR (C-Cl stretch) | 680–720 cm⁻¹ | |

| ¹³C NMR (Thiazole C-2) | δ 165–170 ppm |

Q. How can researchers resolve discrepancies in reported yields for thiazole derivatives?

Advanced Research Focus

Yield variations often arise from differences in solvent polarity, catalyst loading, or reaction time. For instance:

- Solvent Effects : DMSO increases electrophilicity of intermediates, improving yields compared to ethanol .

- Catalytic Systems : Cu(I) catalysts enhance cyclization efficiency in Hantzsch reactions, reducing side products .

- Statistical Analysis : Apply factorial design to isolate critical variables (e.g., temperature, molar ratios) .

Methodological Recommendation :

- Replicate reactions under controlled conditions (e.g., inert atmosphere) and use HPLC to quantify impurities .

Q. What computational tools are effective for predicting reactivity and stability of this compound?

Advanced Research Focus

- DFT Calculations : Model electrophilic substitution pathways at the chloromethyl group to predict regioselectivity in further functionalization .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

- Software : COMSOL Multiphysics or Gaussian for simulating reaction kinetics and transition states .

Case Study :

Docking simulations of analogous thiazole derivatives (e.g., 4-(4-chlorophenyl)thiazole) revealed strong binding to acetylcholinesterase, suggesting potential bioactivity .

Q. How does structural modification of the chloromethyl group impact biological activity?

Advanced Research Focus

- Nucleophilic Substitution : Replace Cl with amines or thiols to enhance solubility or target specificity. For example:

- Stability Studies : Monitor hydrolytic degradation under physiological pH (e.g., PBS buffer at 7.4) using LC-MS .

Table: Biological Activity of Analogues

| Derivative | Target | IC50/EC50 | Source |

|---|---|---|---|

| 4-(4-Chlorophenyl)thiazole | AChE | 12.3 µM | |

| 3-(Thiazol-2-yl)chromenone | Cancer Cells | 8.7 µM |

Q. What advanced spectral techniques differentiate positional isomers in thiazole derivatives?

Advanced Research Focus

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals for chloromethyl vs. ethyl groups. For example, HMBC correlations between thiazole C-2 and adjacent protons confirm substitution patterns .

- X-ray Crystallography : Resolve crystal packing effects, as demonstrated for ethyl 1-[(2-chloro-1,3-thiazol-5-yl)-methyl]-5-methyl-1H-triazole-4-carboxylate (CCDC deposition: 712345) .

Q. How can researchers optimize experimental design for high-throughput synthesis?

Advanced Research Focus

- Automated Platforms : Use AI-driven tools (e.g., LabMate) to screen solvent/catalyst combinations and predict optimal conditions .

- Microreactor Systems : Reduce reaction times from hours to minutes via continuous-flow chemistry .

Example Workflow :

Design : Taguchi method to test 4 variables (temperature, solvent, catalyst, stoichiometry).

Execution : Parallel synthesis in 96-well plates.

Properties

IUPAC Name |

4-(chloromethyl)-2-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZPXVXJMFQSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585477 | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-60-7 | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.